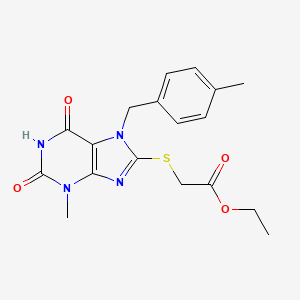

ethyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Description

This compound is a purine-derived thioacetate ester featuring a 3-methyl group and a 4-methylbenzyl substituent at the 7-position. The 4-methylbenzyl group may confer selectivity toward hydrophobic binding pockets in biological targets, while the thioether linkage could influence metabolic stability .

Properties

IUPAC Name |

ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-4-26-13(23)10-27-18-19-15-14(16(24)20-17(25)21(15)3)22(18)9-12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVKJKJLCISOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with an appropriate alkyl halide, followed by esterification and thiolation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the thioether linkage.

Substitution: Nucleophilic substitution reactions can occur at the purine ring or the ester group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences and Implications

Compound A : 2-((1,3-Dimethyl-7-(4-Methylbenzyl)-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Thio)Acetic Acid

- Differences :

- Replaces the ethyl ester with a carboxylic acid.

- Features 1,3-dimethyl groups instead of a single 3-methyl group.

- Impact :

- Increased polarity due to the carboxylic acid, reducing membrane permeability but enhancing aqueous solubility.

- The 1,3-dimethyl groups may sterically hinder interactions with enzyme active sites compared to the target compound.

Compound B : Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylThio]Acetate

- Differences :

- Pyrimidine core instead of purine.

- Contains a thietan-3-yloxy substituent.

- Impact: Pyrimidine derivatives often exhibit distinct binding profiles (e.g., targeting thymidylate synthase vs. purine-binding enzymes).

Compound C : Methyl [(1,3-Diethyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Thio]Acetate

- Differences :

- Methyl ester instead of ethyl ester.

- 1,3-Diethyl substituents on the purine core.

- Impact: Reduced lipophilicity (methyl vs. ethyl ester) may decrease cellular uptake.

Compound D : Methyl 2-((7-Isopentyl-1,3-Dimethyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Thio)Propanoate

- Differences: Propanoate ester chain (vs. acetate). 7-Isopentyl and 1,3-dimethyl substituents.

- Impact: Longer ester chain (propanoate) may slow hydrolysis, extending half-life. Isopentyl group significantly enhances lipophilicity, favoring tissue penetration but risking toxicity.

Comparative Data Table

Biological Activity

Ethyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20N4O4S

- Molecular Weight : 388.44 g/mol

- CAS Number : 303970-29-8

The compound exhibits its biological activity primarily through its interactions with specific molecular targets involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit key enzymes and pathways that are crucial for tumor growth.

Key Findings:

- Anticancer Activity : In studies comparing the compound against established cancer cell lines such as MCF-7 (breast cancer) and A-375 (melanoma), it demonstrated significant cytotoxicity. For instance, the IC50 values were reported at 323 ± 2.6 µM for A375 and 175 ± 3.2 µM for MCF-7 cells, indicating a stronger efficacy than methotrexate (MTX), which had IC50 values of 418 ± 2 µM and 343 ± 3.6 µM respectively .

- Selectivity : The compound showed a favorable selectivity profile against normal cell lines (e.g., HEK-293), suggesting reduced toxicity compared to traditional chemotherapeutics . This selectivity is critical for minimizing side effects in potential therapeutic applications.

Study on Anticancer Properties

A recent study focused on the synthesis and characterization of this compound outlined its effectiveness against various cancer types:

- Cell Lines Tested : MCF-7 and A375.

- Results : The compound exhibited potent anticancer activity with lower IC50 values than conventional drugs like MTX.

In Silico Assessments

In silico studies have provided insights into the pharmacokinetic properties and binding affinities of the compound. Molecular docking studies indicated strong interactions with target proteins involved in cancer progression, suggesting a mechanism through which the compound exerts its effects .

Comparative Data Table

| Compound Name | IC50 (µM) | Cell Line | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| Ethyl 2-(... ) | 323 | A375 (Melanoma) | Methotrexate | 418 |

| Ethyl 2-(... ) | 175 | MCF-7 (Breast) | Methotrexate | 343 |

Q & A

Q. Methodology :

- Conduct 8 experiments (2³) with triplicate runs to assess reproducibility.

- Use ANOVA to identify significant interactions (e.g., temperature × solvent polarity may affect thiol oxidation).

- Outcome : Optimal conditions might involve moderate temperatures (70°C) and polar aprotic solvents to balance reactivity and stability of the thioacetate group .

Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Q. Answer :

- 1H/13C NMR : Confirm regiochemistry of the 4-methylbenzyl group (aromatic protons at δ 7.2–7.4 ppm as a doublet) and the ethyl ester moiety (triplet at δ 4.2 ppm for CH₂CH₃). The purine C8-thio linkage is supported by a deshielded carbon at δ 170–175 ppm (C=O of thioacetate) .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity >95% and detect mass fragments (e.g., [M+H]+ and cleavage of the 4-methylbenzyl group).

- IR Spectroscopy : Identify key stretches (e.g., 1740 cm⁻¹ for ester C=O, 1660 cm⁻¹ for purine dione C=O) .

Advanced: How can computational modeling predict the compound’s reactivity in enzyme inhibition studies, particularly against xanthine oxidase?

Q. Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the purine core and xanthine oxidase’s active site (PDB ID: 1N5X). Focus on hydrogen bonding with Arg880 and π-π stacking with Phe914.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the enzyme-ligand complex. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA < -8 kcal/mol).

- Validation : Compare predicted IC₅₀ with experimental enzymatic assays using allopurinol as a positive control .

Basic: What precautions are critical for handling this compound due to its reactive thioester group?

Q. Answer :

- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Use amber vials to avoid light-induced degradation.

- Safety Protocols :

- Waste Disposal : Quench residual compound with 1M NaOH (hydrolyzes thioester to carboxylate) before disposal .

Advanced: How can researchers resolve contradictions in reported solubility data across different solvent systems?

Q. Answer :

- Systematic Solubility Screening : Test solvents (e.g., DMSO, ethanol, ethyl acetate) at 25°C and 40°C using gravimetric analysis.

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to correlate solubility with solvent polarity. For example, high δP solvents like DMF may enhance solubility due to dipole-dipole interactions with the purine core.

- Contradiction Analysis : Re-evaluate purity (HPLC) and crystallinity (PXRD) of batches; amorphous forms may exhibit higher apparent solubility .

Basic: What chromatographic methods are suitable for separating this compound from its synthetic byproducts?

Q. Answer :

- Preparative TLC : Use silica gel 60 F₂₅₄ plates with 7:3 hexane/ethyl acetate (Rf ~0.4).

- Reverse-Phase HPLC : Optimize with a gradient from 30% to 70% acetonitrile in water (0.1% TFA) over 20 minutes (retention time ~12–14 min).

- Critical Note : Monitor for residual starting material (purine dione, Rf ~0.2) and dimeric disulfides (HPLC peak at 16 min) .

Advanced: How can researchers integrate this compound into a broader theoretical framework for studying purine-based enzyme inhibitors?

Q. Answer :

- Theoretical Linkage : Align with the "transition-state analog" theory, where the 2,6-dioxo moiety mimics the enolate intermediate in xanthine oxidase catalysis.

- Structure-Activity Relationships (SAR) : Systematically modify the 4-methylbenzyl group (e.g., electron-withdrawing substituents) to test steric and electronic effects on binding affinity.

- Methodological Alignment : Use kinetic assays (e.g., stopped-flow spectroscopy) to measure inhibition constants (Ki) and correlate with computational docking scores .

Basic: What stability-indicating assays are recommended for long-term storage studies of this compound?

Q. Answer :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis (HPLC) of the thioester to 2-mercaptoacetic acid.

- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV) to detect photodegradants (e.g., oxidation to sulfoxide).

- Data Analysis : Track degradation kinetics (zero/first-order models) to assign shelf-life .

Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance the scale-up synthesis of this compound?

Q. Answer :

- Process Simulation : Model heat transfer in exothermic steps (e.g., benzylation) to avoid thermal runaway.

- Reactor Design : Use CFD simulations to optimize mixing efficiency in batch reactors (e.g., reduce dead zones for homogeneous base distribution).

- Predictive Analytics : Train ML models on historical yield data to recommend optimal catalyst loading (e.g., 5 mol% DBU) and solvent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.